N-(3-fluorophenyl)-3-methylbenzamide
Description
N-(3-Fluorophenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group attached to a 3-fluorophenylamine moiety. Its fluorine substituent enhances metabolic stability and modulates electronic properties, while the methyl group on the benzoyl moiety contributes to hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H12FNO/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,1H3,(H,16,17) |
InChI Key |
SCHBLUXEKDHYSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-fluorophenyl)-3-methylbenzamide with key analogs, focusing on structural features, synthesis, physicochemical properties, and bioactivity.
Physicochemical Properties
| Property | This compound | DEET | DPI-3290 |
|---|---|---|---|
| Molecular Weight (g/mol) | 243.27 | 191.27 | 535.62 |
| logP (Predicted) | ~2.8 | 2.1 | ~4.5 |
| Solubility | Low (hydrophobic aryl groups) | Moderate in ethanol | Low (lipophilic scaffold) |
| Metabolic Stability | Enhanced by fluorine substituent | Rapid hepatic clearance | High (fluorine and methyl groups) |
Bioactivity and Mechanism
- Opioid Receptor Agonists : DPI-3290, a close analog, binds δ-opioid receptors with Ki = 0.18 nM, demonstrating 492× greater efficacy than fentanyl. The 3-fluorophenyl group likely enhances receptor affinity via hydrophobic and electronic effects .
- C-H Functionalization : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as a bidentate directing group in Pd-catalyzed reactions, forming stable five-membered chelates. Fluorine substitution in this compound could alter chelation efficiency .
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